1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Description
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is an organoboron compound featuring an indoline core with a methyl group at the 1-position and a pinacol boronate ester at the 7-position. This structure positions it as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing carbon-carbon bonds . The compound’s molecular formula is C15H22BNO2, with a molecular weight of 259.15 g/mol, and it decomposes above 80°C .
Properties
Molecular Formula |
C15H22BNO2 |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-6-7-11-9-10-17(5)13(11)12/h6-8H,9-10H2,1-5H3 |
InChI Key |
YGMKMUPXKNLLPA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCN3C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview:
- Starting Materials : Indoline derivatives and boronic acid derivatives.
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄).
- Solvent : Commonly tetrahydrofuran (THF) or 1,4-dioxane.
- Atmosphere : Inert conditions (e.g., nitrogen) to prevent oxidation.
- Temperature : Controlled conditions (e.g., 85°C).
This method ensures high yield and selectivity by optimizing reaction conditions such as temperature and solvent choice.
Suzuki Coupling Reaction
Suzuki coupling is a key method for synthesizing boronic esters like 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline. This reaction involves the coupling of an aryl halide with a boronic acid derivative.
Reaction Conditions:
- Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II).
- Base : Potassium acetate (KOAc).
- Solvent : 1,4-dioxane.
- Temperature : 85°C.
- Duration : Approximately 15 hours.
Procedure:
- Combine the brominated indoline derivative with bis(pinacolato)diborane in the presence of KOAc and PdCl₂(dppf).
- Heat the mixture in anhydrous dioxane under nitrogen atmosphere.
- After completion of the reaction, cool the mixture to ambient temperature.
- Extract the product using ethyl acetate and purify via chromatography.
This method yields high purity products with efficiencies exceeding 90%.
Alternative Methods
Other methods for synthesizing boronic esters involve modifications to the Suzuki coupling reaction or using different boron-containing reagents.
Example:
Using sodium hydride as a base in THF at low temperatures (0–5°C), followed by the addition of triisopropylsilyl chloride to stabilize intermediates. This method involves sequential steps under controlled conditions to ensure product stability and yield.
Data Table: Comparative Analysis of Synthesis Methods
| Method | Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf) | KOAc | 1,4-Dioxane | 85°C | >90% |
| Sodium Hydride-Based Method | N/A | Sodium Hydride | THF | 0–5°C | Moderate Yield |
| General Palladium Catalysis | Pd(PPh₃)₄ | Various Bases | THF/Dioxane | Variable | High Yield |
Notes on Optimization
To achieve optimal results during synthesis:
- Maintain inert conditions to prevent moisture interference.
- Use high-purity starting materials to enhance product quality.
- Carefully monitor temperature and reaction duration to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents like bromine or iodine in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
Scientific Research Applications of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boronic ester compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Boronic esters, like 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, are known for their versatility in organic synthesis, especially in forming carbon-carbon bonds.
Chemistry
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline serves as a crucial intermediate in synthesizing complex organic molecules, frequently used in Suzuki-Miyaura cross-coupling reactions.
Biology
In biology, this compound is utilized in developing boron-containing drugs and as a probe in biological assays.
Medicine
The compound is also investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
In industrial applications, 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is utilized in producing advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its capacity to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, which facilitates carbon-carbon bond formation. This interaction is critical in many catalytic processes, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in many catalytic processes, including cross-coupling reactions.
Comparison with Similar Compounds
Positional Isomers of Indoline Boronate Esters
The position of the boronate ester on the indoline ring significantly impacts steric and electronic properties:
Key Observations :
- Steric Effects : The 7-position in the target compound may offer better accessibility in cross-coupling reactions compared to 5- or 6-substituted analogs.
Core Structure Variations: Indoline vs. Indole vs. Isoindoline
The saturation state of the heterocyclic core influences electronic properties and reactivity:
Key Observations :
Substituent Effects on Reactivity and Solubility
Substituents alter electronic density and steric profiles:
Key Observations :
Biological Activity
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- CAS Number: 1857348-94-7
- Molecular Formula: C16H22BNO3
- Molecular Weight: 287.17 g/mol
Synthesis
The synthesis of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the formation of the indoline core followed by the introduction of the dioxaborolane substituent. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Research indicates that compounds similar to 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related indole derivatives can inhibit cell growth in various cancer cell lines such as HCT116 (colon cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer) .
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 | 2440 |
| MDA-MB-231 | 1296 |
| PC-3 | 3064 |
These findings suggest that modifications to the indole structure can enhance potency against specific cancer types.
Antimalarial Activity
The compound's antimalarial activity has not been extensively documented; however, similar structures have shown varying degrees of effectiveness against Plasmodium falciparum. For example:
- A related compound demonstrated an IC50 value of 7249 nM against P. falciparum . Further studies are necessary to evaluate the specific activity of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline in this context.
Antimicrobial Properties
The antimicrobial potential of boron-containing compounds has been recognized in several studies. The presence of the dioxaborolane moiety may enhance interaction with bacterial cell walls or inhibit essential biochemical pathways. However, specific data on this compound's antimicrobial activity remains limited.
The exact mechanisms through which 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exerts its biological effects are not fully elucidated. However:
- Indole derivatives are known to interact with DNA and can induce apoptosis in cancer cells . The incorporation of the boron moiety may also facilitate interactions with cellular targets through unique binding mechanisms.
Case Studies
A notable study investigated a series of indole derivatives for their anticancer properties. The study highlighted that introducing various substituents at specific positions on the indole ring significantly altered biological activity. The findings suggested that optimizing these substituents could lead to more potent anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
